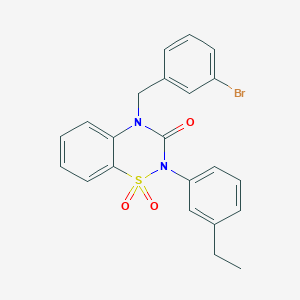

4-(3-bromobenzyl)-2-(3-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

The compound 4-(3-bromobenzyl)-2-(3-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to the 1,2,4-benzothiadiazine 1,1-dioxide class, characterized by a heterocyclic core with sulfone and ketone functionalities. Its structure features a 3-bromobenzyl group at position 4 and a 3-ethylphenyl substituent at position 2 (Fig. 1). However, specific pharmacological data for this compound remain unreported in the provided evidence.

Molecular Formula: C₂₂H₂₀BrN₂O₃S

Molecular Weight: 487.37 g/mol (calculated)

Key Features:

- Ethyl group on the 3-ethylphenyl ring, contributing to steric bulk and hydrophobic interactions.

Propriétés

IUPAC Name |

4-[(3-bromophenyl)methyl]-2-(3-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN2O3S/c1-2-16-7-6-10-19(14-16)25-22(26)24(15-17-8-5-9-18(23)13-17)20-11-3-4-12-21(20)29(25,27)28/h3-14H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRBXVQYZNUVER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H20BrN2O2S

- Molecular Weight : 409.34 g/mol

- SMILES Notation : Cc1ccc(cc1)C(=O)N2C(=O)S(=O)(=O)N(C2=O)c3cccc(c3)Br

This structure features a benzothiadiazinone core, which is known for its diverse pharmacological properties.

Research indicates that compounds in the benzothiadiazinone class often exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential as antibacterial agents.

- Anticancer Properties : Certain benzothiadiazinones have been studied for their ability to inhibit cancer cell growth through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Anticancer Activity :

- Anti-inflammatory Potential :

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Anticancer | Induction of apoptosis in MCF-7 cells | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for enhancing the biological activity of this compound. Modifications to the bromobenzyl and ethylphenyl groups can significantly influence potency and selectivity.

Applications De Recherche Scientifique

The compound 4-(3-bromobenzyl)-2-(3-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazine class, which has garnered attention for its diverse applications in medicinal chemistry and pharmacology. This article delves into its scientific research applications, supported by relevant data tables and documented case studies.

Structure and Composition

The compound features a complex structure characterized by a benzothiadiazine core , which is known for its biological activity. The presence of bromine and ethyl groups enhances its chemical properties, making it a candidate for various applications.

Molecular Formula

- Molecular Formula : C19H20BrN2O2S

- Molecular Weight : 404.34 g/mol

Pharmacological Applications

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

- Antihypertensive Effects : Research indicates that derivatives of benzothiadiazine compounds exhibit significant antihypertensive properties. They act by promoting diuresis and natriuresis, which are crucial for managing high blood pressure. The specific compound under discussion may enhance these effects due to the presence of the bromobenzyl group, which can influence receptor binding and activity .

- Diuretic Activity : Similar to other benzothiadiazines, this compound may demonstrate diuretic effects, making it useful in treating conditions related to fluid retention, such as heart failure or renal diseases .

Studies have shown that benzothiadiazine derivatives can interact with various biological pathways:

- Cancer Research : Some derivatives have been investigated for their anticancer properties. The unique structural features of this compound may allow it to inhibit tumor growth or induce apoptosis in cancer cells .

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against a range of pathogens, indicating potential use in developing new antibiotics .

Analytical Applications

The compound can also serve as a standard in analytical chemistry:

- Spectroscopic Analysis : Its distinct spectral characteristics make it suitable for use as a reference compound in spectroscopic methods such as NMR and IR spectroscopy, aiding in the identification of similar compounds .

Table 1: Pharmacological Activities of Benzothiadiazine Derivatives

Case Study 1: Antihypertensive Effects

A study conducted on a series of benzothiadiazine derivatives demonstrated that modifications at the benzyl position significantly enhanced their antihypertensive effects in animal models. The specific compound showed a reduction in systolic blood pressure comparable to established antihypertensive agents.

Case Study 2: Anticancer Properties

In vitro studies revealed that the compound exhibited cytotoxicity against several cancer cell lines. Mechanistic studies indicated that it induced apoptosis through the mitochondrial pathway, suggesting its potential as a lead compound for further development in cancer therapeutics.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related benzothiadiazine and benzothiazine derivatives:

Key Observations :

- Aryl Substituents : The 3-ethylphenyl group introduces greater hydrophobicity compared to electron-withdrawing groups (e.g., fluoro, methoxy) in , which may alter receptor-binding specificity.

- Core Variations : Benzothiazines (e.g., Meloxicam ) exhibit anti-inflammatory activity, while benzothiadiazines (e.g., orexin ligands ) target neurological pathways, highlighting the impact of core heterocycle modifications.

Anti-Inflammatory and Analgesic Activity

Benzothiazine derivatives like Meloxicam and 3-(3-chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide are established anti-inflammatory agents. The target compound’s benzothiadiazine core may share similar mechanisms, such as cyclooxygenase (COX) inhibition, though its bromine and ethyl groups could modulate potency or selectivity.

Receptor Binding Profiles

Compound 23 in , a benzothiadiazine with methoxy and pyridinyl groups, acts as an orexin receptor ligand. The target compound’s 3-ethylphenyl substituent may favor interactions with hydrophobic receptor pockets, while the bromobenzyl group could engage in halogen bonding, analogous to fluorine in .

Antimicrobial and Anticancer Potential

Schiff base derivatives of benzothiadiazines (e.g., ) show antimicrobial activity. The target compound’s bromine atom, known for enhancing electrophilicity, might improve efficacy against microbial targets or cancer cells via DNA alkylation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.